1-(4-Morpholinyl)-1-propanone

Descripción general

Descripción

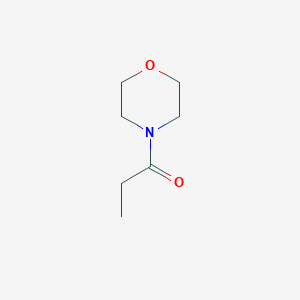

1-(4-Morpholinyl)-1-propanone is an organic compound that features a morpholine ring attached to a propanone group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Morpholinyl)-1-propanone can be synthesized through several methods. One common approach involves the reaction of morpholine with a propanone derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where morpholine and propanone derivatives are combined. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain product quality .

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Morpholinyl)-1-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted morpholine derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(4-Morpholinyl)-1-propanone has the molecular formula and a molecular weight of approximately 143.18 g/mol. Its structure consists of a morpholine ring, which contributes to its reactivity and utility in different chemical processes.

Photoinitiator in Polymer Chemistry

One of the primary applications of MPA is as a photoinitiator in polymerization processes. It generates free radicals upon exposure to UV light, facilitating the curing of polymers. This property is particularly valuable in:

- UV-Curable Coatings : MPA is used in formulations for coatings that require rapid curing under UV light, enhancing efficiency in manufacturing processes.

- Adhesives : It serves as an effective photoinitiator in UV-cured adhesives, improving bond strength and curing speed.

Table 1: Applications of MPA as a Photoinitiator

| Application Type | Description | Benefits |

|---|---|---|

| UV-Curable Coatings | Used in paints and varnishes | Fast curing, durable finish |

| Adhesives | Enhances bonding strength in UV-cured adhesives | Quick setting time |

| 3D Printing | Utilized in resin formulations for rapid prototyping | High precision |

Synthesis of Pharmaceuticals

MPA acts as an intermediate in the synthesis of various pharmaceutical compounds. Its morpholine structure allows for modifications that can lead to biologically active molecules. Notable applications include:

- Antidepressants : MPA derivatives have been explored for their potential as antidepressant agents.

- Antimicrobial Agents : Compounds derived from MPA have shown activity against various bacterial strains.

Case Study: Development of Antidepressants

A study demonstrated that modifications of MPA led to compounds with enhanced serotonin reuptake inhibition, suggesting potential use as antidepressants.

Cosmetic Industry

MPA has been evaluated for use as a binder and stabilizer in cosmetic formulations. Although limited data exists on its cosmetic applications, it may contribute to product stability and texture.

Table 2: Potential Cosmetic Applications of MPA

| Application Type | Description | Benefits |

|---|---|---|

| Skin Care Products | Used as a stabilizer in creams and lotions | Improved texture and stability |

| Hair Care Products | Potential use in conditioners | Enhanced conditioning properties |

Toxicological Considerations

While MPA has beneficial applications, its safety profile must be considered. Toxicological evaluations indicate:

- Acute Toxicity : Studies show low to moderate acute toxicity with an LD50 value around 1984 mg/kg bw.

- Reproductive Toxicity : Evidence suggests potential reproductive effects at high doses, necessitating careful handling and regulation.

Table 3: Toxicological Data Summary

| Parameter | Value |

|---|---|

| LD50 (Oral) | 1984 mg/kg bw |

| NOAEL (Reproductive) | 40 mg/kg bw/day |

| Developmental Effects | Observed at high doses |

Mecanismo De Acción

The mechanism by which 1-(4-Morpholinyl)-1-propanone exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular pathways and physiological responses. The exact pathways depend on the context of its use, such as in medicinal or industrial applications .

Comparación Con Compuestos Similares

Morpholine: A structurally related compound with similar chemical properties.

Propanone Derivatives: Compounds that share the propanone group but differ in other functional groups.

Uniqueness: Its specific structure allows for unique interactions in chemical reactions and biological systems .

Actividad Biológica

1-(4-Morpholinyl)-1-propanone, with the chemical formula C_7H_13N_O, is an organic compound featuring a morpholine ring attached to a propanone group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound may act as an enzyme inhibitor and receptor modulator, leading to alterations in cellular signaling pathways. The specific mechanisms can vary based on the biological context in which the compound is studied.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been investigated for its effects on phospholipase A2 (PLA2) activity, which plays a crucial role in inflammatory responses. The inhibition of PLA2 by this compound could potentially lead to reduced inflammation and offer therapeutic benefits in conditions characterized by excessive inflammatory activity.

Receptor Binding

The compound's interaction with receptors has also been a focus of research. It is suggested that this compound may bind to certain G protein-coupled receptors (GPCRs), influencing their activation states and downstream signaling cascades. This binding could have implications for various physiological processes, including pain perception and mood regulation .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound, highlighting its potential therapeutic applications:

- Anti-inflammatory Effects : Research demonstrated that the compound could significantly reduce markers of inflammation in animal models. In one study, administration of this compound led to a decrease in pro-inflammatory cytokines, suggesting its utility as an anti-inflammatory agent .

- Neuroprotective Properties : Another study indicated that this compound might offer neuroprotective effects by modulating neurotransmitter systems. It was found to enhance synaptic plasticity and improve cognitive functions in rodent models of neurodegenerative diseases .

- Anticancer Activity : Preliminary investigations have suggested that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Data Summary

Propiedades

IUPAC Name |

1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-7(9)8-3-5-10-6-4-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEWDCPFCNLJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279961 | |

| Record name | 4-Propionylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30668-14-5 | |

| Record name | NSC14835 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Propionylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Morpholinyl)-1-propanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.